
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its copper center and four methoxyphenyl groups attached to the porphyrin ring, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide typically involves the following steps:
Formation of the Porphyrin Ring: The porphyrin ring is synthesized through a condensation reaction of pyrrole and an aldehyde, followed by oxidation.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via a substitution reaction, where the porphyrin ring reacts with a methoxyphenyl halide under basic conditions.
Metalation with Copper: The final step involves the insertion of a copper ion into the porphyrin ring. This is achieved by reacting the porphyrin with a copper salt, such as copper(II) acetate, in a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to form lower oxidation states of copper.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Higher oxidation states of copper complexes.
Reduction: Lower oxidation states of copper complexes.
Substitution: Porphyrin derivatives with different functional groups.
Applications De Recherche Scientifique
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism by which Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide exerts its effects involves:
Molecular Targets: The copper center interacts with various substrates, facilitating electron transfer reactions.
Pathways Involved: The compound can generate reactive oxygen species, which can induce oxidative stress in biological systems. This property is particularly useful in photodynamic therapy, where light activation leads to the production of reactive oxygen species that can kill cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar structure but with carboxyphenyl groups instead of methoxyphenyl groups.
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin: Contains pentafluorophenyl groups, which alter its electronic properties.
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: Features trimethylammoniophenyl groups, making it more hydrophilic.
Uniqueness
Copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide is unique due to its methoxyphenyl groups, which enhance its solubility in organic solvents and its copper center, which provides distinct catalytic and electronic properties.
Propriétés
Formule moléculaire |
C48H38CuN4O4-2 |
|---|---|
Poids moléculaire |
798.4 g/mol |
Nom IUPAC |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)-2,13-dihydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C48H38N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-23,25-26,28H,24,27H2,1-4H3;/q-4;+2 |
Clé InChI |
IGNJZSVPAQJUEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3CC=C([N-]3)C(=C4C=CC(=C(C5=CCC(=C(C6=CC=C2[N-]6)C7=CC=C(C=C7)OC)[N-]5)C8=CC=C(C=C8)OC)[N-]4)C9=CC=C(C=C9)OC.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


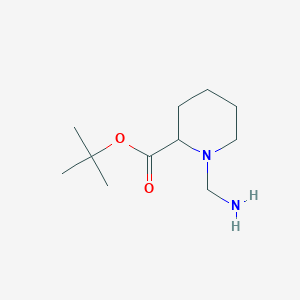
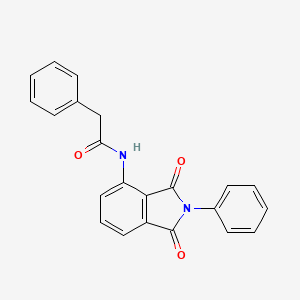
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)
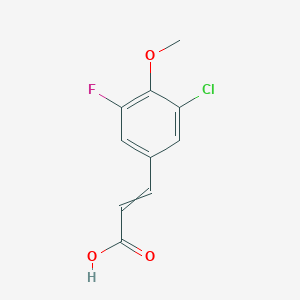
![N'-[(3Z)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12444530.png)
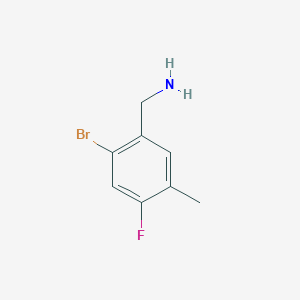
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)
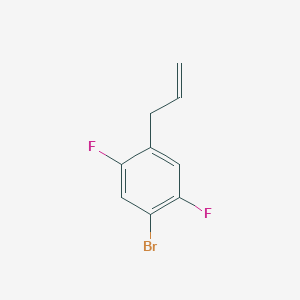

![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)

![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)
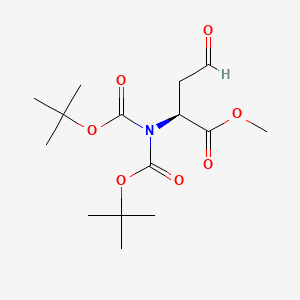
![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12444594.png)
